Cervisol

Description

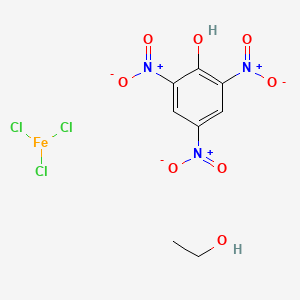

Structure

2D Structure

Properties

CAS No. |

8055-05-8 |

|---|---|

Molecular Formula |

C8H9Cl3FeN3O8 |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

ethanol;trichloroiron;2,4,6-trinitrophenol |

InChI |

InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |

InChI Key |

FFPRZNOIESDEQG-UHFFFAOYSA-K |

Canonical SMILES |

CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl |

Origin of Product |

United States |

Molecular and Cellular Mechanisms Governing Cervisol S Biological Activity

Investigation of Cervisol's Influence on Cellular Homeostasis and Proliferation

Comprehensive searches of scientific databases yield no specific studies detailing the influence of this compound on cellular homeostasis and proliferation. While some sources indicate its historical use in contexts that would suggest an intended effect on cell growth, such as cervical erosion, the underlying mechanisms at the molecular level have not been elucidated in the available literature.

Modulation of Cellular Growth Regulatory Pathways by this compound

There is a lack of specific research data on how this compound modulates cellular growth regulatory pathways. Understanding this would require in-depth studies to identify its molecular targets and how it interacts with key proteins involved in cell growth signaling.

Inductive or Inhibitory Effects on Cellular Processes (e.g., cell cycle progression, apoptosis)

The inductive or inhibitory effects of this compound on cellular processes such as the cell cycle and apoptosis are not documented in the scientific literature. To determine such effects, researchers would need to conduct experiments treating specific cell lines with this compound and then analyzing markers for cell cycle progression (like cyclins and cyclin-dependent kinases) and apoptosis (such as caspases and DNA fragmentation). Without such studies, any claims about its impact on these fundamental cellular processes would be speculative.

Elucidation of this compound's Interactions with Intracellular Signaling Cascades

There is no available research that elucidates the specific interactions of this compound with intracellular signaling cascades. Identifying which, if any, signaling pathways are affected by this compound would be a critical step in understanding its biological activity.

Analysis of Key Signaling Pathways Affected by this compound Exposure

No studies have been published that analyze the key signaling pathways affected by this compound exposure. Such an analysis would typically involve techniques like transcriptomics or proteomics to observe broad changes in gene or protein expression, followed by more targeted investigations into specific pathways.

Downstream Molecular Events Triggered by this compound-Mediated Signaling Modulation

Given the absence of information on the signaling pathways modulated by this compound, the downstream molecular events triggered by its potential signaling modulation remain unknown.

Assessment of this compound's Role in Metabolic Pathway Perturbations

There is no scientific literature available that assesses the role of this compound in metabolic pathway perturbations. Investigating this would require metabolomic studies to measure changes in metabolite levels within cells or tissues following exposure to the compound.

Impact of this compound on Cellular Metabolic Processes

At present, detailed research findings specifically documenting the impact of this compound on the intricate network of cellular metabolic processes are not available in the public scientific literature. The metabolic fate and effects of this compound mixture at the cellular level have not been a significant focus of published studies. Therefore, a comprehensive understanding of how this compound may alter key metabolic functions—such as glycolysis, the citric acid cycle, oxidative phosphorylation, or lipid and amino acid metabolism—is currently lacking.

Identification of Specific Metabolic Enzymes or Pathways Potentially Targeted by this compound

Further research is necessary to shed light on the molecular and cellular mechanisms of this compound, which would be critical in understanding its full biological and toxicological profile.

Preclinical Investigation of Cervisol S Therapeutic Potential in Disease Models

In Vitro Preclinical Models for Evaluating Cervisol's Biological Efficacy

In vitro models, utilizing cells and tissues outside of a living organism, are fundamental in the initial assessment of a compound's biological activity. They provide a controlled environment to study cellular responses and mechanisms of action.

Two-Dimensional Cell Culture Systems for this compound Efficacy Studies

Two-dimensional (2D) cell culture systems involve growing cells in a single layer on a flat surface. These models are widely used due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. 2D cultures allow for basic investigations into cellular processes such as proliferation, viability, migration, and gene expression in response to a compound. While reproducible, 2D cultures may not fully replicate the complex cellular interactions and microenvironment found in living tissues. nih.govfrontiersin.orgcelvivo.comnih.govresearchgate.net

Specific detailed research findings or data tables regarding the efficacy of this compound in two-dimensional cell culture systems were not found in the conducted searches.

Advanced Three-Dimensional Cellular Models in this compound Research (e.g., spheroids, organoids)

Advanced three-dimensional (3D) cellular models, such as spheroids and organoids, offer a more physiologically relevant representation of tissues and tumors compared to 2D cultures. celvivo.comnih.govresearchgate.netthermofisher.comnih.govmdpi.comresearchgate.netfrontiersin.org Spheroids are self-assembling clusters of cells that can mimic aspects of avascular tumors, including gradients in nutrients and oxygen. nih.govmdpi.com Organoids are more complex structures derived from stem cells or patient tissues that can recapitulate the architecture and function of parent organs. nih.govmdpi.comresearchgate.netfrontiersin.org These models are valuable for studying cell-cell interactions, drug penetration, and responses within a more complex microenvironment, providing insights that are often more predictive of in vivo outcomes. celvivo.comthermofisher.comnih.govmdpi.comfrontiersin.org

Specific detailed research findings or data tables regarding the efficacy of this compound in advanced three-dimensional cellular models, including spheroids and organoids, were not found in the conducted searches.

In Vivo Preclinical Models for Understanding this compound's Systemic Effects

In vivo models, using living organisms, are essential for evaluating the systemic effects of a compound, including its pharmacodynamics and potential impact on complex biological systems. biostock.seppd.com

Rodent Models in this compound Gynecological Research

Rodent models, primarily mice and rats, are commonly used in preclinical research due to their relatively low cost, ease of handling, and well-characterized genetics. frontiersin.orgresearchgate.netnih.gov In gynecological research, rodent models can be utilized to study various conditions affecting the female reproductive system. frontiersin.orgresearchgate.net While rodent models offer valuable insights into biological processes and disease mechanisms, their physiological differences compared to humans can sometimes limit the direct translatability of findings. frontiersin.org

Specific detailed research findings or data tables regarding the use of rodent models in this compound gynecological research were not found in the conducted searches.

Non-Rodent Preclinical Models for this compound Pharmacodynamics

Non-rodent preclinical models, such as dogs, miniature swine, and non-human primates, are employed to provide data that complements rodent studies and can be more predictive of human responses. frontiersin.orgnih.govuantwerpen.benih.gov The selection of a non-rodent species is often based on the similarity of the target or disease process to that in humans, as well as ethical and practical considerations. frontiersin.orguantwerpen.be These models are crucial for understanding the pharmacodynamics of a compound in a system more closely resembling human physiology, assessing systemic effects, and identifying potential target organ toxicities. nih.govuantwerpen.beresearchgate.net

Specific detailed research findings or data tables regarding the use of non-rodent preclinical models for evaluating this compound's pharmacodynamics were not found in the conducted searches.

Specific Preclinical Applications of this compound in Gynecological Research

Preclinical research in gynecological applications aims to investigate the potential of compounds like this compound for treating conditions affecting the female reproductive tract. This can encompass a range of indications, including cervical lesions, infections, or neoplastic conditions. Preclinical studies would typically explore the compound's mechanism of action within the context of these specific diseases, evaluating its ability to modulate relevant cellular pathways, inhibit disease progression in model systems, or promote tissue healing. The choice of specific in vitro and in vivo models would be tailored to the particular gynecological condition being investigated.

Specific detailed research findings or data tables describing the specific preclinical applications and outcomes of this compound in gynecological research models were not found in the conducted searches. Historical information suggests past clinical use for cervical conditions, but detailed modern preclinical data in line with the requested outline were not available. nih.govnih.govctdbase.orgich.org

Preclinical Studies on this compound in Cervical Cancer Biology

Preclinical research in cervical cancer biology often involves investigating compounds for their ability to inhibit cancer cell proliferation and modulate tumor progression using in vitro cell lines and in vivo animal models. nih.govmdpi.comdovepress.comfrontiersin.orgfrontiersin.orgnih.govnews-medical.netxysdyrmyygw.comnih.govnih.govmdpi.com These studies aim to understand the potential mechanisms of action and efficacy of new therapeutic agents before clinical trials. While the provided outline requested information on this compound's role in this area, specific preclinical data for this compound was not found.

Research on this compound's Anti-Proliferative Activity in Cervical Neoplasia Models

Studies on anti-proliferative activity in cervical neoplasia models typically involve assessing the effect of a compound on the growth and division of cervical cancer cells in laboratory settings. Various assays are used to measure cell viability and proliferation rates. mdpi.comdovepress.comnih.govnih.gov While the methodology for such studies is established, specific findings for this compound in these models were not identified in the search results.

Studies on this compound's Modulatory Effects on Tumor Progression in Preclinical Settings

Investigating the modulatory effects on tumor progression in preclinical settings often involves using animal models where cervical tumors are induced or implanted. Researchers assess parameters such as tumor size, growth rate, and metastasis to determine a compound's impact on disease progression. mdpi.comxysdyrmyygw.com Despite the relevance of such studies to the provided outline, no specific research detailing this compound's effects on tumor progression in preclinical models was found.

Preclinical Research on this compound in Benign Gynecological Conditions

Benign gynecological conditions such as uterine vaginal portio ectopia, cervix erosion, and endometriosis are also subjects of preclinical investigation to identify potential therapeutic agents. mdpi.comresearchgate.netnih.govoamjms.eubioresscientia.comfrontiersin.orgteachmeobgyn.comnih.govzerotofinals.comresearchgate.net These studies often focus on understanding the underlying mechanisms of these conditions and evaluating compounds that could promote tissue healing, reduce inflammation, or inhibit abnormal tissue growth. However, specific preclinical research on this compound in these particular conditions was not found.

Investigation of this compound in Uterine Vaginal Portio Ectopia Models

Uterine vaginal portio ectopia, also referred to as cervical ectropion or ectopy, is a common benign condition where the columnar epithelium of the endocervix is present on the ectocervix. nih.govoamjms.eubioresscientia.comteachmeobgyn.comzerotofinals.com Preclinical investigations in this area might explore compounds that influence epithelialization and tissue regeneration. No specific studies on this compound in uterine vaginal portio ectopia models were identified.

Studies on this compound's Efficacy in Cervix Erosion Models

Cervix erosion is another term sometimes used for cervical ectropion, although the term "erosion" is considered misleading as it does not involve actual tissue erosion. nih.govteachmeobgyn.comzerotofinals.com Research in this area would similarly focus on agents promoting the restoration of the squamous epithelium. No preclinical studies specifically evaluating this compound's efficacy in cervix erosion models were found in the search results.

Exploration of this compound in Endometriosis and External Endometriosis Models

Endometriosis is characterized by the growth of endometrial-like tissue outside the uterus. mdpi.comfrontiersin.orgnih.govresearchgate.netlabiotech.eudovepress.comnih.govmdpi.comiconplc.comnih.gov Preclinical models of endometriosis are used to study the disease's pathogenesis and evaluate potential therapies aimed at reducing lesion size, inflammation, and pain. mdpi.comfrontiersin.orgresearchgate.netdovepress.comnih.gov External endometriosis refers to endometriotic lesions found outside the pelvic cavity. nih.gov Despite the significant research in endometriosis, no specific preclinical studies on this compound in either endometriosis or external endometriosis models were found in the available literature.

Based on the available information, a comprehensive article focusing solely on the historical preclinical investigation of the chemical compound "this compound" as a contraceptive agent (barrier methods/spermicides) cannot be generated. The search results did not yield specific historical preclinical research findings, data tables, or detailed information directly pertaining to "this compound" in this context.

The provided search results discuss historical aspects of contraception, various spermicidal agents (such as Nonoxynol-9, Benzalkonium chloride, Desgalactotigonin, AZT derivatives, and vanadocene complexes), and preclinical studies on their spermicidal activity and contraceptive efficacy in animal models. However, none of these results mention "this compound" as the subject of such research.

Therefore, without specific historical preclinical research data on this compound's use or investigation as a spermicidal or barrier contraceptive agent, the content for section 3.3.3 as outlined in the request cannot be provided.

Advanced Methodological Approaches in Cervisol Academic Research

Computational and Bioinformatic Strategies for Cervisol Pathway Analysis

Computational and bioinformatic strategies are essential for analyzing complex biological data and predicting the behavior of compounds within biological systems. These approaches can be applied to study how this compound, or its components, might interact with biological pathways and networks.

Systems Biology Approaches to Map this compound's Biological Networks

Systems biology aims to understand the holistic behavior of biological systems by integrating data from various levels, such as genomics, proteomics, and metabolomics, to construct comprehensive models humanspecificresearch.orgconstructor.universityinstitut-curie.org. This approach could theoretically be used to map the biological networks potentially perturbed or influenced by this compound or its constituents. By analyzing interactions between biological molecules, systems biology can help elucidate how a compound might affect cellular processes and pathways ethz.chnd.edu. Biological networks, such as transcriptional regulatory networks, protein-protein interaction networks, and metabolic networks, represent relationships between biological entities mdpi.comresearchgate.net. Computational tools and algorithms are used to analyze the structure and dynamics of these networks, identifying key nodes or pathways that might be targeted by a compound buffalo.edunetworkanalyst.ca. While the specific application of systems biology to map this compound's biological networks was not found in the search results, this methodology offers a framework for understanding the potential system-wide effects of the compound.

High-Throughput Data Integration and Analysis in this compound Studies

High-throughput technologies generate vast amounts of biological data, such as gene expression profiles, protein abundance levels, and metabolite concentrations uninet.edugeneviatechnologies.com. The integration and analysis of these large datasets are crucial for identifying patterns and gaining insights into biological processes ultimagenomics.com. In the context of this compound research, high-throughput data from experiments exposing biological systems to the compound could be generated. Bioinformatic tools and pipelines are necessary to process, analyze, and integrate these diverse datasets to identify potential biological responses or affected pathways singleron.bioplos.org. This could involve identifying differentially expressed genes, altered protein levels, or changes in metabolic profiles following exposure. While specific examples of high-throughput data integration and analysis in this compound studies were not detailed in the search results, the principles of analyzing such large-scale datasets are fundamental in modern biological research for understanding the impact of chemical compounds.

Advanced Analytical Techniques for Characterizing this compound's Biological Interactions

Advanced analytical techniques provide detailed insights into the molecular and cellular effects of chemical compounds. Applying these techniques to this compound could help characterize its interactions with biological components and visualize its impact on cellular structures and processes.

Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies provide comprehensive views of biological systems at different molecular levels humanspecificresearch.orguninet.edunih.gov. Genomics studies the entire set of genes, transcriptomics analyzes RNA transcripts, proteomics examines the complete set of proteins, and metabolomics surveys the full complement of metabolites humanspecificresearch.orguninet.edu. Applying these technologies to this compound research could involve:

Genomics: Studying changes in gene expression patterns in response to this compound exposure.

Proteomics: Identifying alterations in protein abundance, modifications, and interactions.

Metabolomics: Analyzing changes in metabolic profiles, which can indicate pathway modulation or cellular stress.

The integration of data from these different omics layers can provide a more complete understanding of the biological impact of a compound humanspecificresearch.orgnih.gov. While the search results discuss the general applications of omics technologies in research, specific findings related to this compound using these methods were not provided episkin.comresearchgate.net.

Advanced Imaging Modalities for Visualizing this compound's Cellular Effects

Advanced imaging modalities allow for the visualization of biological processes and structures at high resolution, providing spatial and temporal information about the effects of compounds on cells and tissues astrazeneca.comulaval.ca. Techniques such as high-resolution microscopy, live-cell imaging, and molecular imaging could be employed in this compound research. These methods could potentially be used to:

Visualize the cellular localization of this compound or its components if they are labeled.

Observe morphological changes in cells upon exposure.

Track the dynamics of cellular processes or the movement of molecules influenced by the compound.

Assess the impact of this compound on specific cellular organelles or structures.

Future Directions, Challenges, and Novel Paradigms in Cervisol Research

Exploration of Structure-Activity Relationships within Cervisol's Components for Enhanced Efficacy

Understanding the Structure-Activity Relationship (SAR) within this compound's components is crucial for developing safer and potentially more effective related compounds. SAR studies generally aim to correlate chemical structure with biological activity, allowing for the modification of a compound's structure to alter its effects or potency wikipedia.org. Given that this compound is a mixture, SAR studies would likely focus on the individual components, primarily picric acid, and how their structural modifications might influence their properties and interactions. For example, research on flavanones has explored SAR to understand their antimicrobial and cytotoxic activities mdpi.com. Future research could involve synthesizing derivatives of picric acid or exploring how the presence of ethanol (B145695) and iron chloride in the this compound mixture affects the activity of picric acid. This could potentially lead to the identification of less hazardous structures with targeted biological activities, if any are identified.

Development of Innovative Preclinical Research Platforms for this compound Evaluation

Evaluating the biological and environmental impact of this compound requires specialized preclinical research platforms. Traditional preclinical services involve assessing the safety, efficacy, pharmacokinetics, and toxicology of compounds using in vitro and in vivo models cerbaresearch.commedicilon.com. Given the potential hazards associated with this compound's components, particularly the explosive nature of picric acid ontosight.ai, preclinical studies would require state-of-the-art containment facilities and experienced staff cerbaresearch.com. Innovative platforms could involve advanced in vitro models to study cellular interactions and toxicity, as well as specialized in vivo models designed to safely assess the effects of the mixture or its components. The development of models that can accurately simulate environmental exposure and biological uptake would also be critical. Preclinical research platforms are continuously evolving, incorporating technologies like advanced imaging and molecular analysis nancyclotep.comjax.org.

Investigation into the Environmental and Biomedical Implications of this compound's Historical Usage and Potential Alternatives

The historical usage of this compound, particularly the applications of its component picric acid as a disinfectant ontosight.ai, necessitates investigation into its long-term environmental and biomedical implications. Historically, agricultural practices and industrial activities have had significant environmental impacts, including soil and water contamination edengreen.comgreenly.earth. Studies have shown that picric acid can contaminate soil and water, posing risks to aquatic life ontosight.ai. Research is needed to assess the persistence of this compound's components in the environment, their potential for bioaccumulation, and their effects on ecosystems. From a biomedical perspective, understanding the historical exposure levels and routes for both humans and the environment is crucial. Research into potential alternatives to this compound or its hazardous components is also a critical future direction, aiming to identify substances with similar desired properties but with reduced environmental and health risks.

Q & A

Basic: How to formulate a research question for studying Cervisol's pharmacological mechanisms?

Answer:

Begin by applying the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your question. For example:

- Population: Specific cell lines or animal models (e.g., "How does this compound affect lipid metabolism in in vitro hepatocyte models?").

- Intervention: Dosage ranges or delivery methods (e.g., "Comparing oral vs. intravenous administration").

- Comparison: Placebo or standard treatments (e.g., "vs. metformin in glucose regulation").

- Outcome: Measurable endpoints (e.g., "changes in AMPK activation").

Refine using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and ethical alignment .

Basic: What systematic approaches are recommended for conducting a literature review on this compound?

Answer:

Keyword strategy : Use Boolean operators (AND/OR/NOT) to combine terms like "this compound pharmacokinetics," "metabolite identification," and "toxicity profile" across databases (PubMed, Scopus).

Synthesis matrix : Tabulate findings by study design, sample size, and statistical methods to identify gaps (e.g., lack of long-term toxicity data) .

Advanced: How to design experiments to resolve conflicting findings on this compound's anti-inflammatory effects?

Answer:

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Control groups : Include positive controls (e.g., dexamethasone) and negative controls (vehicle-only) to validate assay specificity .

- Multi-omics integration : Pair transcriptomic data with proteomic profiling to distinguish primary effects from downstream signaling .

- Blinded analysis : Mitigate bias by anonymizing sample labels during data collection .

Advanced: What statistical methods address contradictions in this compound's efficacy across preclinical studies?

Answer:

- Meta-analysis : Aggregate data from independent studies using random-effects models to account for heterogeneity .

- Sensitivity analysis : Test robustness by excluding outliers or adjusting for covariates (e.g., species differences in metabolic pathways) .

- Bayesian frameworks : Quantify uncertainty in small-sample studies (e.g., rare adverse events) .

Methodological: How to ensure reproducibility in this compound synthesis and characterization?

Answer:

- Protocol granularity : Document reaction conditions (temperature, solvent purity) and analytical methods (HPLC gradients, NMR parameters) in supplemental materials .

- Batch testing : Validate purity across synthesis batches using mass spectrometry and elemental analysis .

- Open-data practices : Share raw spectra and chromatograms via repositories like Zenodo .

Ethical: What GDPR considerations apply to human studies involving this compound?

Answer:

- Granular consent : Obtain separate approvals for biological sampling, genetic analysis, and data sharing .

- Anonymization : Remove identifiers from datasets and use pseudonyms in publications .

- Data minimization : Collect only essential variables (e.g., age, comorbidities) to reduce privacy risks .

Integrative: How to combine multi-omics data to elucidate this compound's mode of action?

Answer:

- Pathway enrichment : Use tools like STRING or KEGG to link differentially expressed genes/proteins to biological processes .

- Machine learning : Train classifiers on metabolomic and transcriptomic data to predict response subgroups .

- Validation : Confirm computational findings with functional assays (e.g., CRISPR knockouts of candidate targets) .

Translational: What strategies improve cross-species extrapolation of this compound findings?

Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Scale dosages using species-specific parameters (e.g., liver weight, blood flow) .

- Organ-on-a-chip systems : Test human-specific responses in microphysiological models .

- Biomarker alignment : Identify conserved biomarkers (e.g., inflammatory cytokines) for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.